

Methodologies for Assessing Ceftolozane Penetration into Specific Tissues: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ceftolozane*

Cat. No.: *B606591*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for assessing the penetration of the antibiotic **Ceftolozane** into specific tissues. The following sections offer summaries of quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this critical area of drug development.

Quantitative Data on Ceftolozane Tissue Penetration

The ability of **Ceftolozane** to penetrate various tissues is crucial for its efficacy in treating infections at different body sites. The following tables summarize key pharmacokinetic parameters and tissue penetration ratios from published studies.

Tissue	Analyte	Dosing Regimen	Cmax (mg/L)	AUC0–8h (mg·h/L)	Penetration Ratio (AUCtissue/AUCplasma)	Reference
Plasma (Total)	Ceftolozane	1.5 g q8h (in patients with DFI)	55.2 (40.9–169.3)	191.6 (147.1–286.6)	-	[1]
Tazobactam	1.5 g q8h (in patients with DFI)	14.2 (7.6–64.2)	27.1 (15.0–70.0)	-	[1]	
Plasma (Unbound)	Ceftolozane	3 g q8h (in ventilated pneumonia patients)	-	-	-	[2]
Tazobactam	3 g q8h (in ventilated pneumonia patients)	-	-	-	[2]	
Subcutaneous Tissue	Ceftolozane	1.5 g q8h (in patients with DFI)	-	-	0.75 (0.35–1.02)	[1]
Tazobactam	1.5 g q8h (in patients with DFI)	-	-	1.18 (0.54–1.44)		
Ceftolozane	1.5 g q8h (in healthy volunteers)	-	-	0.87 (0.54–2.15)		
Tazobactam	1.5 g q8h (in healthy volunteers)	-	-	0.85 (0.63–2.05)		

Epithelial Lining Fluid (ELF)	Ceftolozane	3 g q8h (in ventilated pneumonia patients)	-	-	0.50
Tazobactam	3 g q8h (in ventilated pneumonia patients)	-	-	0.62	
Cerebrospinal Fluid (CSF)	Ceftolozane	3 g q8h (in critically ill patients)	-	-	0.2 ± 0.2
Tazobactam	3 g q8h (in critically ill patients)	-	-	0.2 ± 0.26	

Data are presented as median (range) or mean ± standard deviation. DFI: Diabetic Foot Infection

Experimental Protocols

This section provides detailed protocols for key methodologies used to assess **Ceftolozane** tissue penetration.

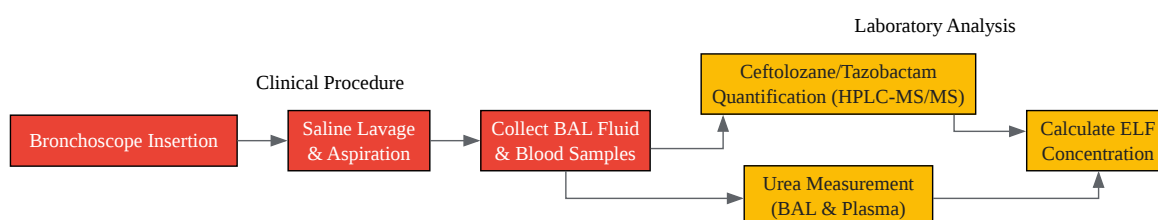
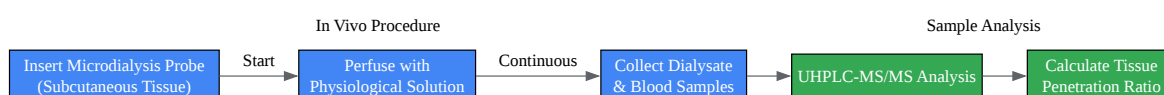
Microdialysis for Subcutaneous Tissue Penetration

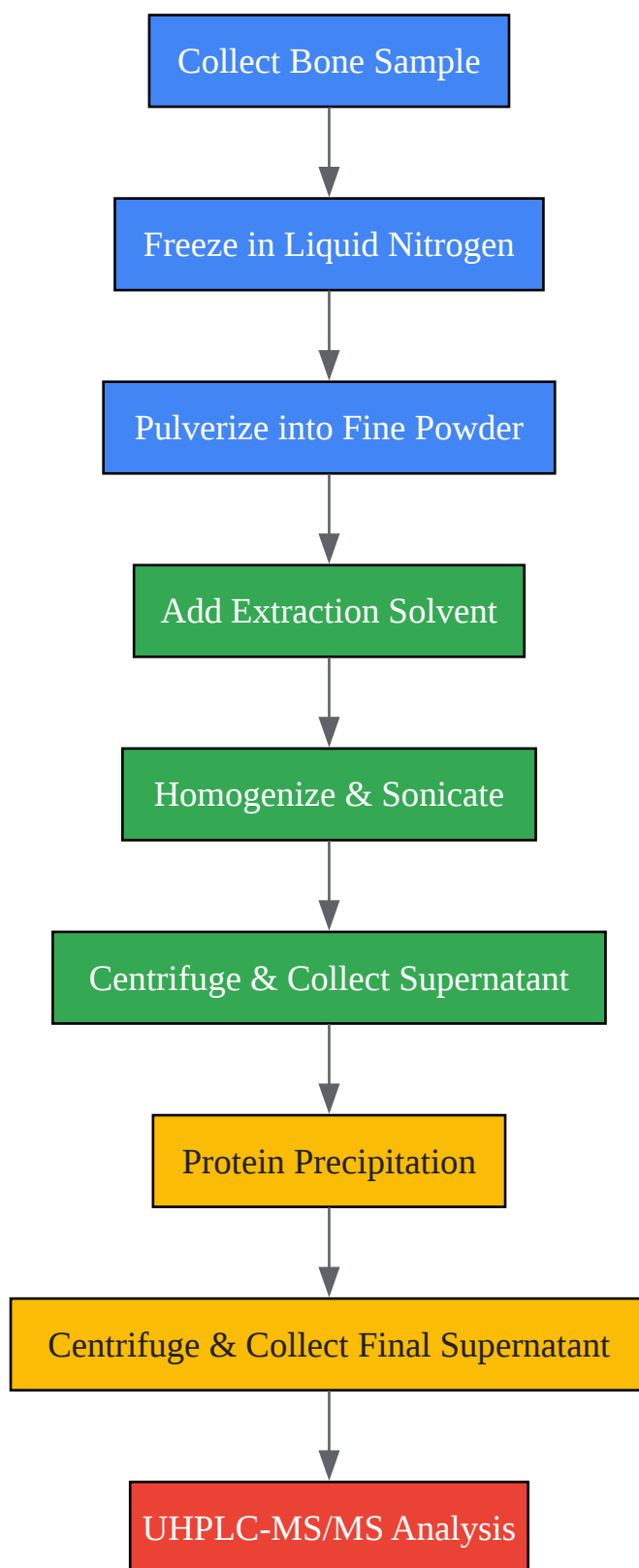
Microdialysis is a minimally invasive technique used to measure unbound drug concentrations in the interstitial fluid of tissues.

Protocol:

- **Probe Insertion:** A microdialysis catheter (e.g., CMA 60, 20-kDa cutoff) is inserted into the subcutaneous tissue of interest (e.g., near an infection site or in the thigh).
- **Perfusion:** The probe is continuously perfused with a sterile physiological solution (e.g., Lactated Ringer's solution) at a low flow rate (e.g., 2 µL/min).

- **Equilibration:** Allow the probe to equilibrate in the tissue for a defined period before sample collection begins.
- **Sample Collection:** Collect dialysate samples at predetermined intervals (e.g., hourly) into sealed vials.
- **Blood Sampling:** Concurrently, collect peripheral blood samples to determine plasma drug concentrations.
- **Probe Calibration (In Vivo Recovery):** Determine the in vivo recovery of **Ceftolozane** for each probe to correct the dialysate concentrations to reflect the absolute unbound interstitial fluid concentration. This can be done using the retrodialysis by drug method.
- **Sample Analysis:** Analyze the **Ceftolozane** and Tazobactam concentrations in the dialysate and plasma samples using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
- **Data Analysis:** Calculate the tissue penetration ratio by comparing the area under the concentration-time curve (AUC) in the tissue interstitial fluid to the unbound AUC in plasma.





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